REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[H-].[Na+].[H][H].Cl[CH2:14][CH2:15][O:16][CH3:17]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH2:14][CH2:15][O:16][CH3:17])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)N
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
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2.5 mL
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Type
|
reactant
|
Smiles
|
ClCCOC
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Control Type
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UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 50 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was formed
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Type
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CUSTOM
|
Details
|
The solution was quenched with methanol and saturated aqueous NH4Cl
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Type
|
CONCENTRATION
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Details
|
The solution was concentrated under reduced pressure
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Type
|
EXTRACTION
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Details
|
The aqueous phase was then extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)NCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |